Cardiac Safety: Levomequitazine-Induced QT Prolongation vs. Racemic Mequitazine
Levomequitazine demonstrates enantiomer-specific QT interval prolongation not observed with racemic mequitazine. A dedicated ECG study found that the levogyre enantiomer (levomequitazine) caused a significant QT prolongation, particularly in CYP2D6 poor metabolizers [1]. The racemate (Primalan) carries a warning for QT prolongation specifically attributed to the accumulation of the L-enantiomer [1].
| Evidence Dimension | QT interval prolongation |
|---|---|
| Target Compound Data | Significant QT prolongation (specific ΔQTc not publicly disclosed) in CYP2D6 poor metabolizers |
| Comparator Or Baseline | Racemic mequitazine (Primalan) – QT prolongation warning primarily due to L-enantiomer accumulation |
| Quantified Difference | Levomequitazine is the causative enantiomer; racemic mixture's QT risk is driven by the L-enantiomer |
| Conditions | ECG study in healthy volunteers; CYP2D6 metabolizer status |
Why This Matters
Procurement for clinical or research use requires awareness of this enantiomer-specific cardiac liability, which is not present with other H1 antagonists.
- [1] Le Quotidien du Médecin. PRIMALAN 5 mg, comprimé sécable – Mises en garde spéciales. Révision 23/05/2024. View Source
